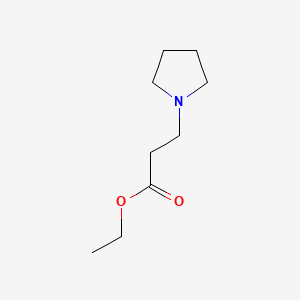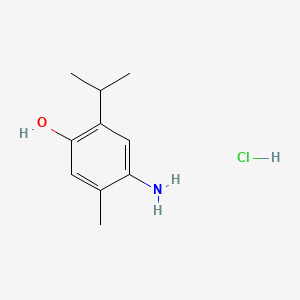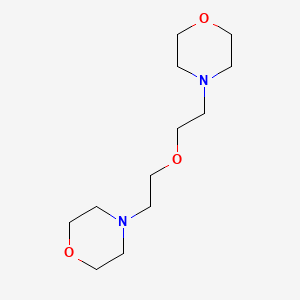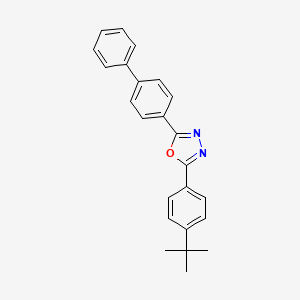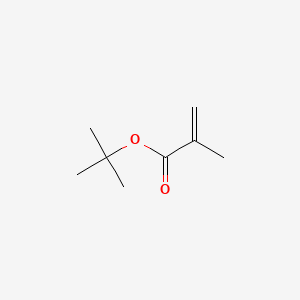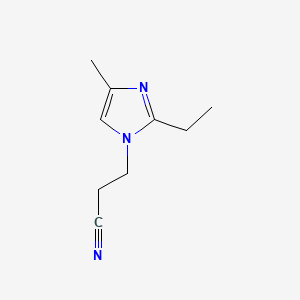
3-(2-乙基-4-甲基-1H-咪唑-1-基)丙腈
描述
3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile, also known as 3-EMIPCN, is a heterocyclic organic compound with a molecular formula of C7H11N3. It is a colorless liquid with a boiling point of 128°C and a melting point of -13°C. 3-EMIPCN has been widely used in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and in the production of various other compounds.
科学研究应用
合成和表征
- 离子液体的合成:化合物3-(2-乙基-4-甲基-1H-咪唑-1-基)丙腈是双官能化咪唑基离子液体的合成和表征的一部分。这些化合物已经通过NMR、FTIR和元素分析等技术进行了合成和表征,其热物性如粘度、密度和折射率在不同温度下进行了测量(Muhammad et al., 2012)。
生物评价
- 抗肿瘤活性:含有取代苯并咪唑配体的新型金属配合物,包括该化合物的变体,已经合成并在MCF-7细胞系上进行了细胞毒活性测试。其中一些配合物显示出显著的抗肿瘤活性,表明可能成为新的抗肿瘤药物(El-Seidy et al., 2013)。
化学性质和应用
- 热物性质:该化合物已被用于研究功能化咪唑基离子液体的热物性质,如粘度、密度和折射率(Muhammad et al., 2012)。
- 密度和过量摩尔体积:涉及该化合物的研究已经进行,以测量与甲醇的二元混合物的密度和过量摩尔体积,突出了其在理解分子间相互作用中的作用(Gonfa et al., 2015)。
分子合成和催化
- 硅胶结合的咪唑化合物:该化合物已被用于合成硅胶结合的咪唑化合物,用于氧环丙烷的β-羟基腈的区域选择性转化,展示了其在催化中的实用性(Kiasat等人,2013)。
荧光和光谱-电化学行为
- 荧光研究:含有咪唑基团的化合物显示出显著的荧光活性,研究重点放在它们的吸收和发射性质上(Boulebd et al., 2018)。
- 聚合物薄膜研究:聚(3-(9H-咔唑-9-基)丙腈)的聚合物薄膜已被研究,揭示了这类聚合物的光谱-电化学行为的重要见解(Elamin et al., 2021)。
缓蚀
- 对轻钢腐蚀的抑制:苯并咪唑衍生物,包括类似于3-(2-乙基-4-甲基-1H-咪唑-1-基)丙腈的化合物,已被研究其在轻钢腐蚀抑制中的能力,特别是在酸性环境中(Ammal et al., 2018)。
作用机制
Target of Action
The primary target of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is the respiratory system . It is a compound that can have an impact on the respiratory system, potentially causing acute toxic effects .
Mode of Action
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is used as a curing agent for epoxy resins . It has excellent compatibility with epoxy resins, and it can be widely used in epoxy resin adhesion, coating, casting, sealing, impregnation, and composite materials .
Biochemical Pathways
The compound interacts with epoxy resins to form network polymers with improved thermal resistance and physical properties . This process involves the cross-linking of the epoxy resin molecules, which is facilitated by the 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.
Pharmacokinetics
It is known that the compound has aboiling point of 245-246 °C and a density of 0.950 g/mL at 25 °C . These properties may influence its distribution and elimination in the body.
Result of Action
The result of the action of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is the formation of a hardened, thermally resistant material when it is used to cure epoxy resins . The cured material has a deformation temperature of 150-170 degrees .
Action Environment
The action of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is influenced by environmental factors such as temperature. For example, the curing process typically takes place at 60 degrees for 2 hours followed by 70 degrees for 4 hours or 70 degrees for 1 hour followed by 150 degrees for 1 hour . The compound should be handled in a ventilated enclosure to minimize exposure .
安全和危害
未来方向
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, there is a great importance of heterocyclic ring containing drugs .
属性
IUPAC Name |
3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDDPPKZYZTEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1CCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066949 | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23996-25-0 | |
| Record name | 2E4MZ-CN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6L9KGM45M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary application of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in the context of the provided research?
A1: The research primarily focuses on 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile as an accelerant or catalyst in epoxy resin curing systems [, , , , , ].
Q2: How does 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile impact the curing process of epoxy resins?
A2: 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile significantly accelerates the curing reaction between epoxy resins and anhydride curing agents like hexahydrophthalic anhydride [, , ]. This results in faster curing times, making it suitable for industrial applications like liquid composite molding [].
Q3: Beyond simply accelerating the curing process, are there other notable effects of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile on the final epoxy resin properties?
A3: Yes, research indicates that the presence of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile can impact the electrical resistivity of the cured epoxy resin. For example, a study found that a specific formulation of epoxy resin, hexahydrophthalic anhydride, and 0.5 wt% 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile resulted in a composite with a low electrical resistivity of 11.68 Ω·cm [].
Q4: The research mentions using 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in conjunction with silver particles in epoxy resins. What is the purpose of this combination?
A4: This combination is specifically aimed at developing silver adhesives for use in Light Emitting Diode (LED) devices []. The 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile facilitates the curing of the epoxy resin, while the silver particles impart electrical conductivity to the adhesive, making it suitable for die-attach applications in LEDs.
Q5: Are there any studies on the stability of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in epoxy formulations?
A5: Yes, one study found that an epoxy system based on diglycidyl ether of bisphenol A (DGEBA) and 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile exhibited a shelf life of more than 4 days at room temperature and over 6 months at -18 °C []. This indicates its potential for single-component epoxy formulations with practical storage stability.
Q6: The research mentions "in situ-formed silver nanoparticles" in the context of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. Can you elaborate on this concept?
A6: Researchers explored a novel method to create silver nanoparticles directly within an epoxy resin matrix using 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile []. A silver-imidazole complex, formed using silver acetate and 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, decomposes during the curing process. This decomposition reduces silver ions to silver atoms, leading to the formation of silver nanoparticles. The released 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile acts as a catalyst for the epoxy curing, making it a multifunctional component in this system.
Q7: Does the research provide any insights into the material compatibility of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile beyond epoxy resins?
A7: While the provided research primarily focuses on epoxy resin applications, one study explored its use in epoxy/polyamide/core-shell rubber/anhydride blends []. This suggests potential compatibility and functionality with other polymers like polyamides and core-shell rubbers, opening avenues for further research in diverse material systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





